2,2'-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium)
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Overview
Description
2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) is a complex organic compound known for its unique structure and properties. This compound features a central phenylene core substituted with hydroxy and methyl groups, flanked by two pyridinium moieties. Its distinct molecular arrangement makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) typically involves the reaction of 2-hydroxy-5-methyl-1,3-phenylenediamine with 1-methylpyridinium salts under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridinium moieties can be reduced to pyridine derivatives.
Substitution: The methyl and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the pyridinium moieties can produce pyridine derivatives .
Scientific Research Applications
2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) exerts its effects involves its interaction with specific molecular targets. The hydroxy and pyridinium groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound can also act as a chelating agent, binding to metal ions and altering their reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[ (2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 2,2’-[ (2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 2,2’-[ (2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
What sets 2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) apart from similar compounds is its unique combination of hydroxy, methyl, and pyridinium groups. This specific arrangement allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
108648-03-9 |
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Molecular Formula |
C19H20N2O+2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-methyl-2,6-bis(1-methylpyridin-1-ium-2-yl)phenol |
InChI |
InChI=1S/C19H19N2O/c1-14-12-15(17-8-4-6-10-20(17)2)19(22)16(13-14)18-9-5-7-11-21(18)3/h4-13H,1-3H3/q+1/p+1 |
InChI Key |
PLPYMLOSSIGSEV-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=[N+]2C)O)C3=CC=CC=[N+]3C |
Origin of Product |
United States |
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